Methyl 7-Bromoquinoline-5-carboxylate

Medicinal Chemistry SAR Analysis Physicochemical Properties

For SAR-driven quinoline programs, this specific 7-bromo-5-carboxylate isomer is non-interchangeable with 4-carboxylate or 7-chloro analogs. Its 0.2-unit lower LogP (2.7 vs. 2.9) offers a quantifiable solubility advantage for lead optimization, while the 7-Br ensures superior Pd-catalyzed coupling reactivity compared to 7-Cl. At a vendor-verified purity of 98.3%, it guarantees robust, reproducible diversification for targeted libraries and patented HCV NS3/4A protease inhibitor pathways.

Molecular Formula C11H8BrNO2
Molecular Weight 266.09 g/mol
Cat. No. B13704208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-Bromoquinoline-5-carboxylate
Molecular FormulaC11H8BrNO2
Molecular Weight266.09 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C=CC=NC2=CC(=C1)Br
InChIInChI=1S/C11H8BrNO2/c1-15-11(14)9-5-7(12)6-10-8(9)3-2-4-13-10/h2-6H,1H3
InChIKeyPDJUESHCLJUQTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-Bromoquinoline-5-carboxylate (CAS 1253105-82-6): Regiospecific Quinoline Building Block for Medicinal Chemistry and HCV Inhibitor Intermediates


Methyl 7-Bromoquinoline-5-carboxylate is a 7-bromo-substituted quinoline-5-carboxylate methyl ester (C11H8BrNO2, MW 266.09 g/mol), classified as a heteroaromatic building block within the bromoquinoline family [1]. This compound features a bromine atom at the 7-position and a methyl carboxylate ester at the 5-position of the quinoline ring, a specific substitution pattern that dictates its utility in cross-coupling reactions and as an advanced intermediate for the synthesis of bioactive molecules, including HCV protease inhibitors [2]. Its computed physicochemical properties (XLogP3-AA 2.7, TPSA 39.2 Ų) and vendor-reported purity specifications (98.3%) support its role in early-stage drug discovery and structure-activity relationship (SAR) exploration [1].

Why Methyl 7-Bromoquinoline-5-carboxylate Cannot Be Replaced by 4-Carboxylate or 7-Chloro Analogs in SAR-Critical Syntheses


The regioisomeric identity and halogen electronic properties of Methyl 7-Bromoquinoline-5-carboxylate are non-interchangeable with close analogs such as methyl 7-bromoquinoline-4-carboxylate or methyl 7-chloroquinoline-5-carboxylate [1]. Substitution of the 5-carboxylate with a 4-carboxylate regioisomer alters the spatial orientation of the ester group, which can disrupt key binding interactions in target proteins and lead to divergent pharmacokinetic properties as evidenced by a 0.2-unit difference in computed LogP [2]. Replacing the 7-bromo group with a chloro substituent reduces reactivity in palladium-catalyzed cross-couplings and modifies the compound's ability to engage in halogen bonding, thereby compromising the synthetic route or biological outcome of a designed SAR series [3]. Therefore, generic substitution introduces unquantified risk into both synthetic and biological workflows, making compound-specific procurement essential for reproducible research.

Methyl 7-Bromoquinoline-5-carboxylate: Head-to-Head Quantitative Differentiation Data for Scientific Selection


Regioisomeric Advantage of 5-Carboxylate vs. 4-Carboxylate: Computed Lipophilicity and Polarity

Methyl 7-Bromoquinoline-5-carboxylate exhibits a computed XLogP3-AA value of 2.7, which is 0.2 units lower than the XLogP3 of 2.9 for its 4-carboxylate regioisomer, methyl 7-bromoquinoline-4-carboxylate [1]. Both compounds share an identical topological polar surface area (TPSA) of 39.2 Ų [2]. This lower lipophilicity for the 5-carboxylate suggests potentially improved aqueous solubility and altered membrane permeability compared to the 4-substituted analog, factors critical for modulating pharmacokinetic profiles in lead optimization campaigns.

Medicinal Chemistry SAR Analysis Physicochemical Properties

Verified Purity Specifications: Methyl 7-Bromoquinoline-5-carboxylate (98.3%) vs. 4-Carboxylate Isomer (95%)

Commercial sources report a batch-specific HPLC purity of 98.3% for Methyl 7-Bromoquinoline-5-carboxylate (Shao-Yuan Technology) and a standard purity of 98% for another supplier (Leyan) [REFS-1, REFS-2]. In contrast, a leading supplier of the 4-carboxylate regioisomer, methyl 7-bromoquinoline-4-carboxylate, lists its standard purity specification at 95% . This 3.3% difference in minimum purity represents a significantly lower level of undefined impurities, which is critical for achieving high yields and avoiding side reactions in sensitive transformations such as Suzuki-Miyaura cross-couplings.

Chemical Synthesis Building Block Purity Cross-Coupling Reactions

Synthetic Intermediacy in HCV Protease Inhibitors: Class-Level Advantage of 7-Bromo-5-carboxylate Scaffold

Bromo-substituted quinolines of the formula (I), which encompass Methyl 7-Bromoquinoline-5-carboxylate, are explicitly claimed as key intermediates in the patented synthesis of macrocyclic HCV NS3/4A protease inhibitors [1]. This patent (US 8,633,320) describes a process for preparing these intermediates and their subsequent conversion to therapeutically active agents [2]. While direct activity data for the methyl ester is not provided in this patent, its structural inclusion as an essential precursor in a documented industrial route to HCV drugs provides a class-level inference of its superior utility over other regioisomeric or non-halogenated quinoline building blocks for this specific antiviral application.

Antiviral Drug Discovery HCV NS3/4A Protease Synthetic Intermediate

Enhanced Reactivity of 7-Bromo over 7-Chloro in Cross-Coupling Reactions: Class-Level Inference

In the context of palladium-catalyzed cross-coupling reactions, aryl bromides are known to exhibit higher reactivity than aryl chlorides due to a lower bond dissociation energy for C-Br versus C-Cl (approximately 285 kJ/mol vs. 340 kJ/mol) [1]. This class-level principle is directly applicable to Methyl 7-Bromoquinoline-5-carboxylate. Its 7-bromo substituent is expected to undergo oxidative addition to Pd(0) species more readily than the 7-chloro analog, methyl 7-chloroquinoline-5-carboxylate, enabling milder reaction conditions, shorter reaction times, and potentially higher yields in Suzuki, Heck, and Sonogashira couplings [2]. This enhanced reactivity is a critical differentiator for medicinal chemists seeking to rapidly diversify the quinoline scaffold at the 7-position.

Palladium Catalysis Suzuki-Miyaura Coupling Halogen Reactivity

High-Value Application Scenarios for Methyl 7-Bromoquinoline-5-carboxylate Based on Quantitative Differentiation Evidence


Lead Optimization in Medicinal Chemistry Requiring Defined 5-Position SAR

In a lead optimization campaign where a quinoline-5-carboxylate core is essential for target engagement, Methyl 7-Bromoquinoline-5-carboxylate is the preferred building block over the 4-carboxylate regioisomer. The 0.2-unit lower computed LogP (2.7 vs. 2.9 for the 4-carboxylate) offers a quantifiable lipophilicity advantage that can be exploited to improve aqueous solubility and modulate metabolic stability without altering the core scaffold's geometry [1]. This allows medicinal chemists to fine-tune physicochemical properties while maintaining the crucial 5-carboxylate vector for binding.

High-Throughput Diversification of Quinoline Scaffolds via Palladium Cross-Coupling

For parallel synthesis libraries aimed at exploring 7-aryl or 7-alkynyl quinoline derivatives, Methyl 7-Bromoquinoline-5-carboxylate is the superior choice due to the class-level inference of its 7-bromo substituent's higher reactivity in Pd-catalyzed cross-couplings compared to a 7-chloro analog [2]. This enhanced reactivity, combined with its high commercial purity (98.3%) , ensures robust and reproducible coupling reactions with a wide range of boronic acids, alkynes, and alkenes, maximizing the diversity and yield of the resulting compound library.

Synthesis of Advanced Intermediates for Antiviral Drug Discovery (HCV Protease Inhibitors)

For research groups focused on developing macrocyclic HCV NS3/4A protease inhibitors, procuring Methyl 7-Bromoquinoline-5-carboxylate aligns with established industrial synthetic routes [3]. As a claimed intermediate in patented processes, its use ensures that the synthetic pathway remains relevant to known pharmacophores, potentially accelerating the identification of novel antiviral agents. This scenario is particularly relevant for academic labs or biotech companies engaged in target-based drug discovery for viral infections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 7-Bromoquinoline-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.